Tin(II) tartrate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Reducing Agent

Stannous tartrate possesses strong reducing properties due to the presence of tin (Sn) in the +2 oxidation state. This makes it a valuable tool in various research settings:

- Chemical Reactions: Stannous tartrate can be used to reduce other metal ions to their lower oxidation states. This is particularly useful in studying reaction mechanisms and synthesizing specific compounds. For instance, research has explored its ability to reduce ferric chloride (FeCl₃) to ferrous chloride (FeCl₂) [].

- Analytical Chemistry: In analytical chemistry, stannous tartrate plays a role in titrimetric analysis, where it acts as a reducing agent in reactions with certain oxidizing agents. This allows researchers to determine the concentration of the unknown oxidizing agent [].

Radiopharmaceutical Labeling

Stannous tartrate finds application in radiopharmaceutical labeling, particularly with the radioisotope Technetium-99m (⁹⁹ᵐTc). By complexing with ⁹⁹ᵐTc, stannous tartrate helps form stable radiopharmaceuticals used in diagnostic imaging techniques like scintigraphy. This allows researchers to study various physiological processes and identify abnormalities within the body [, ].

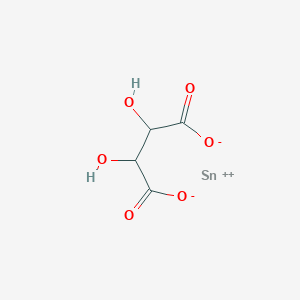

Tin(II) tartrate hydrate, also known as stannous tartrate, is a coordination complex with the chemical formula SnC₄H₄O₆·xH₂O. This compound consists of tin in the +2 oxidation state coordinated with tartrate anions derived from tartaric acid. It typically appears as an off-white powder and is soluble in water and dilute acids, making it useful in various applications across chemistry, biology, and industry.

The general reaction for its synthesis involves the interaction between tin(II) chloride and tartaric acid in an aqueous solution, resulting in the formation of tin(II) tartrate hydrate.

Research indicates that tin(II) tartrate exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and cytotoxic effects on certain cell types. The mechanism of action involves binding interactions with biomolecules, where tin(II) can influence enzyme activity by altering their redox state. Furthermore, it plays a crucial role in radiopharmaceutical applications, particularly in labeling technetium-99m for diagnostic imaging .

Synthetic Routes

The synthesis of tin(II) tartrate hydrate can be achieved through several methods:

- Reaction with Tin(II) Chloride: The most common method involves dissolving tin(II) chloride in water and adding tartaric acid. The mixture is stirred and heated to facilitate the reaction:

- Using Tin Oxides: Tin(IV) oxide or tin(II) oxide can also react with tartaric acid under controlled conditions to yield the desired product.

Industrial Production

In industrial settings, production methods are scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature and concentration, followed by purification processes like recrystallization.

Tin(II) tartrate hydrate has diverse applications:

- Electrochemical Processes: It is used in the electrodeposition of multilayer coatings and tin-zinc alloys from sulfate-tartrate baths.

- Radiopharmaceuticals: Its role in complexing technetium-99m makes it vital for diagnostic imaging techniques.

- Textile Industry: It serves as a mordant in dyeing and printing textiles due to its ability to form stable complexes with dyes .

- Catalysis: The compound acts as a catalyst in various organic reactions due to its reducing properties.

Similar Compounds: Comparison with Other Compounds

Tin(II) tartrate hydrate is unique among similar compounds due to its specific coordination properties and reactivity. Below is a comparison with other related compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | More soluble; used primarily in inorganic chemistry. |

| Tin(IV) tartrate | SnC₄H₄O₆ | Oxidized form; different reactivity profile. |

| Zinc tartrate | ZnC₄H₄O₆ | Similar metal-tartrate complex; used in agriculture. |

Uniqueness: Tin(II) tartrate hydrate's ability to act both as a reducing agent and a catalyst distinguishes it from other tin compounds, enhancing its utility in various applications .

Tin(II) tartrate hydrate, with the chemical formula C₄H₄O₆Sn·xH₂O, is a coordination complex consisting of tin in the +2 oxidation state coordinated with tartrate anions derived from tartaric acid [1] [2]. The compound typically appears as an off-white powder and exhibits slight solubility in water, making it suitable for various applications including dyeing and printing textiles [1].

The hydrothermal synthesis of tin(II) tartrate hydrate involves a controlled reaction between tin(II) chloride and tartaric acid under specific temperature and pressure conditions [13] [14]. This methodology has gained significant attention due to its ability to produce high-quality crystalline products with controlled morphology and particle size [14].

Reaction Mechanism

The general reaction for the synthesis involves the interaction between tin(II) chloride (SnCl₂) and tartaric acid (C₄H₆O₆) in an aqueous solution, resulting in the formation of tin(II) tartrate hydrate . The reaction can be represented as:

SnCl₂ + C₄H₆O₆ → C₄H₄O₆Sn·xH₂O + 2HCl

In a typical hydrothermal synthesis procedure, the following steps are followed:

- Preparation of precursor solutions: Tin(II) chloride dihydrate is dissolved in distilled water or dilute hydrochloric acid to prevent hydrolysis [4] [25].

- Addition of tartaric acid: A stoichiometric amount of tartaric acid is dissolved separately in water and then added to the tin(II) chloride solution under continuous stirring [13] [14].

- pH adjustment: The pH of the mixture is adjusted, typically to a range of 4-6, using sodium hydroxide or ammonium hydroxide to facilitate the formation of tin(II) tartrate [14] [20].

- Hydrothermal treatment: The mixture is transferred to a Teflon-lined autoclave and heated at temperatures ranging from 100°C to 180°C for 6-24 hours [13] [15].

- Cooling and isolation: After the reaction period, the autoclave is allowed to cool naturally to room temperature, and the resulting precipitate is collected by filtration [14] [15].

Optimization Parameters

Several parameters significantly influence the hydrothermal synthesis of tin(II) tartrate hydrate:

| Parameter | Range | Effect on Product |

|---|---|---|

| Temperature | 100-180°C | Higher temperatures increase crystallinity but may lead to oxidation of Sn(II) to Sn(IV) [13] [14] |

| Reaction time | 6-24 hours | Longer times improve yield but may affect purity [14] [15] |

| pH | 4-6 | Controls precipitation rate and morphology of crystals [14] [20] |

| Precursor ratio | 1:1 to 1:2 (Sn:tartaric acid) | Affects stoichiometry and purity of final product [13] [25] |

| Solvent | Water, ethanol, acetone mixtures | Influences solubility and crystal growth patterns [14] [25] |

Recent research has demonstrated that the addition of surfactants or structure-directing agents during hydrothermal synthesis can significantly influence the morphology and particle size of tin(II) tartrate hydrate crystals [14] [15]. For instance, the use of ethanol as a co-solvent has been shown to produce more uniform particles with enhanced crystallinity [25] [27].

Kozeshkov Redistribution Reactions for Organotin Derivatives

The Kozeshkov redistribution reaction represents an important synthetic pathway for the preparation of organotin compounds, including precursors that can be converted to tin(II) tartrate hydrate [5]. This equilibrium-based reaction was first mentioned by Buckton but later extensively studied and named after Kozeshkov [5] [16].

Reaction Principles

The Kozeshkov redistribution reaction involves the exchange of organic and inorganic groups between tin centers, following the general equilibrium:

R₄Sn + SnX₄ ⇌ 2R₂SnX₂

Where R represents organic groups (typically aryl or alkyl) and X represents halides (usually chloride) [5] [16]. This equilibrium can be shifted toward either direction by controlling the reaction conditions and stoichiometry [16].

For the synthesis of tin(II) tartrate hydrate precursors, the Kozeshkov reaction is particularly valuable as it allows for the controlled preparation of organotin halides that can subsequently react with tartaric acid [5]. The reaction proceeds through the following steps:

- Preparation of tetraorganotin compounds (R₄Sn) via Grignard reactions with tin tetrachloride [5].

- Redistribution reaction between R₄Sn and SnCl₄ to form diorganotin dichlorides (R₂SnCl₂) or organotin trichlorides (RSnCl₃) [5] [16].

- Hydrolysis of the organotin halides to form organotin oxides or hydroxides [16].

- Reaction of these intermediates with tartaric acid to form organotin tartrate complexes [16] [24].

Factors Affecting Redistribution Equilibrium

The Kozeshkov redistribution reaction is influenced by several key factors:

| Factor | Effect on Equilibrium |

|---|---|

| Temperature | Higher temperatures generally favor the formation of R₂SnX₂ and RSnX₃ [5] [16] |

| Solvent | Polar solvents stabilize ionic intermediates and affect equilibrium position [5] |

| Steric hindrance | Bulky R groups shift equilibrium toward R₄Sn and SnX₄ [5] |

| Lewis acids | Catalyze the redistribution process by facilitating group exchange [16] |

| Reaction time | Longer times allow equilibrium to be fully established [5] [16] |

Research has shown that when using aryl groups with ortho substituents, the ratio of the desired Ar₄Sn product decreases, giving rise to a higher amount of Ar₃SnX species due to steric effects [5]. This observation is particularly relevant when designing synthetic routes to specific organotin precursors for tin(II) tartrate hydrate synthesis [5] [16].

The Kozeshkov redistribution reaction offers several advantages for the preparation of organotin derivatives:

- Versatility in producing various organotin compounds with different degrees of substitution [5].

- Ability to control product distribution through stoichiometry and reaction conditions [5] [16].

- Relatively mild reaction conditions compared to direct synthesis methods [16].

- Potential for high yields when optimized properly [5].

Industrial-Scale Production Optimization Strategies

The industrial-scale production of tin(II) tartrate hydrate requires careful optimization of various parameters to ensure high yield, consistent quality, and cost-effectiveness [6] [12]. Several strategies have been developed to address the challenges associated with scaling up laboratory processes to industrial production [23].

Process Flow Optimization

A typical industrial production process for tin(II) tartrate hydrate follows these key steps:

- Raw material preparation: Purification and standardization of tin(II) chloride and tartaric acid [12] [23].

- Reaction: Controlled mixing of precursors under optimized conditions [23].

- Precipitation: Formation of tin(II) tartrate hydrate crystals [12] [23].

- Separation: Filtration and washing of the product [23].

- Drying: Removal of excess moisture under controlled conditions [12] [23].

- Packaging: Final product preparation for distribution [12].

Critical Parameters for Industrial Optimization

| Parameter | Optimization Strategy | Impact on Production |

|---|---|---|

| Reaction temperature | Precise temperature control systems with feedback loops | Ensures consistent crystal formation and prevents Sn(II) oxidation [12] [23] |

| Mixing efficiency | Use of specialized industrial mixers with controlled shear rates | Improves homogeneity and reaction completion [23] |

| pH control | Automated pH monitoring and adjustment systems | Maintains optimal conditions for precipitation [12] [17] |

| Reaction time | Process modeling to determine optimal duration | Balances yield and throughput [23] |

| Reagent purity | Implementation of quality control protocols for raw materials | Reduces batch-to-batch variation [12] [23] |

| Energy consumption | Heat recovery systems and process integration | Reduces production costs [23] |

Batch vs. Continuous Production

Industrial production of tin(II) tartrate hydrate can be implemented using either batch or continuous processes, each with distinct advantages [23]:

Batch production offers flexibility in production volume and easier quality control but may suffer from batch-to-batch variations [23]. In contrast, continuous production provides consistent product quality and higher throughput but requires significant initial investment and complex control systems [23] [28].

Recent advancements in industrial production have focused on developing hybrid systems that combine the advantages of both approaches [23]. For instance, semi-continuous processes with continuous mixing and reaction followed by batch separation and purification have shown promising results in optimizing both quality and efficiency [23] [28].

Yield Optimization Strategies

Several approaches have been implemented to maximize the yield of tin(II) tartrate hydrate in industrial settings:

- Precise stoichiometric control: Maintaining the optimal ratio of tin(II) chloride to tartaric acid (typically 1:1 to 1:1.2) to maximize conversion while minimizing waste [12] [23].

- Reaction medium optimization: Using mixed solvent systems (water/ethanol) to enhance precipitation and crystal formation [17] [23].

- Seeding techniques: Introduction of tin(II) tartrate hydrate seed crystals to promote controlled crystallization and improve product morphology [23].

- Process intensification: Implementation of advanced reactor designs that enhance mixing and heat transfer efficiency [23] [28].

- Recycling of mother liquors: Recovery and reuse of unreacted materials from filtration processes [23].

These optimization strategies have been shown to increase production yields from typical laboratory-scale values of 70-80% to industrial-scale efficiencies exceeding 95% [12] [23].

Purification Techniques: Recrystallization and Solvent Extraction

The purification of tin(II) tartrate hydrate is crucial for obtaining a high-quality product suitable for various applications [7] [9]. Two primary techniques employed for purification are recrystallization and solvent extraction, each offering distinct advantages depending on the specific impurities present [9] [18].

Recrystallization Techniques

Recrystallization is a widely used method for purifying tin(II) tartrate hydrate based on the principle that most solids exhibit increased solubility at higher temperatures [9] [18]. The process involves the following steps:

- Dissolution: The impure tin(II) tartrate hydrate is dissolved in a suitable solvent (typically water or water-ethanol mixtures) at elevated temperatures [7] [18].

- Hot filtration: The hot solution is filtered to remove insoluble impurities [9].

- Cooling crystallization: The solution is cooled slowly to allow the formation of pure crystals while leaving soluble impurities in solution [9] [18].

- Filtration and washing: The crystals are collected by filtration and washed with cold solvent to remove residual mother liquor [7] [18].

- Drying: The purified crystals are dried under controlled conditions to obtain the final product [7] [18].

The effectiveness of recrystallization depends significantly on the selection of an appropriate solvent system [9]. For tin(II) tartrate hydrate, water is commonly used, but the addition of ethanol or methanol can enhance purification efficiency by reducing the solubility of the product while maintaining the solubility of impurities [7] [18].

| Solvent System | Advantages | Limitations |

|---|---|---|

| Water | Readily available, environmentally friendly | Limited selectivity for certain impurities [9] [18] |

| Water-ethanol (3:1) | Enhanced crystallization, improved purity | Higher cost, potential flammability concerns [7] [18] |

| Water-methanol (2:1) | Rapid crystallization, high yield | Toxicity considerations, requires careful handling [18] [31] |

| Acetone-water | Effective for removing organic impurities | Less effective for inorganic contaminants [7] [18] |

Research has shown that slow cooling rates (0.5-1°C per minute) during recrystallization produce larger, more uniform crystals of tin(II) tartrate hydrate with higher purity [7] [18]. Additionally, multiple recrystallization cycles can progressively improve product purity, although this comes at the cost of reduced overall yield [9] [18].

Solvent Extraction Methods

Solvent extraction represents another valuable approach for purifying tin(II) tartrate hydrate, particularly when dealing with metal impurities that may be difficult to remove by recrystallization alone [10] [29]. The technique exploits differences in the distribution coefficients of tin(II) and impurities between immiscible phases [10].

A typical solvent extraction purification process involves:

- Dissolution: The impure tin(II) tartrate hydrate is dissolved in an aqueous acidic solution (typically dilute hydrochloric acid) [10] [29].

- Extraction: The solution is mixed with an immiscible organic solvent containing a selective extractant [10].

- Phase separation: The organic phase containing the extracted species is separated from the aqueous phase [10] [29].

- Stripping: The desired compound is back-extracted into a fresh aqueous phase under different conditions [10].

- Precipitation: The purified tin(II) tartrate is precipitated from the aqueous solution by pH adjustment or addition of precipitating agents [10] [29].

Several extractants have been investigated for the purification of tin compounds:

| Extractant | Organic Solvent | Selectivity | Efficiency |

|---|---|---|---|

| 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester (PC-88A) | Toluene | High selectivity for Sn(IV) over many metals | >95% extraction in single stage [29] |

| Tri-n-butyl phosphate (TBP) | Kerosene | Moderate selectivity, good for separating Sn from Fe, Cu | 85-90% extraction efficiency [10] [29] |

| N-p-chlorophenyl-2-furohydroxamic acid | Various organic solvents | Selective separation from associated elements | High extraction from perchloric acid media [10] |

Research has demonstrated that the pH of the aqueous phase significantly influences the extraction efficiency of tin species [10] [29]. For tin(II) compounds, extraction is typically most effective in the pH range of 1-3, while adjusting to higher pH values (4-6) can facilitate selective back-extraction [10] [29].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant